Insulin Degludec

Description

This compound is an Insulin Analog.

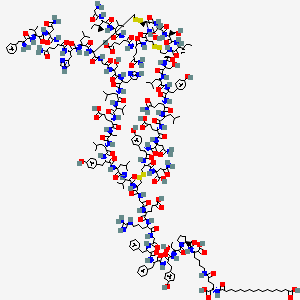

This compound is a recombinant, long-acting analog of human insulin, with blood glucose-lowering activity. Upon subcutaneous injection, this compound forms a multi-hexameric depot from which insulin monomers are slowly released into the systemic circulation. Insulin regulates glucose metabolism by binding to insulin receptors on muscle and fat cells, which stimulates the cellular uptake of glucose and lowers blood glucose levels. Insulin inhibits the liver's conversion of stored glycogen into glucose, which also contributes to lower blood glucose levels. In addition, insulin inhibits lipolysis in adipose tissue, inhibits proteolysis, and enhances protein synthesis. This compound doesn't contain the amino acid threonine that is found at position B30 in human insulin; additionally, the lysine at position B29 is conjugated to hexadecanedioic acid, which allows the formation of the multi-hexamers upon subcutaneous injection. The phenol and zinc present in the pharmaceutical formulation promote a di-hexameric state of this compound.

See also: this compound; Liraglutide (component of).

Properties

IUPAC Name |

16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C274H411N65O81S6/c1-28-146(23)223(331-210(357)119-275)268(412)335-222(145(21)22)264(408)305-172(89-97-218(369)370)234(378)300-169(84-92-204(279)351)238(382)326-198-131-424-425-132-199-259(403)323-193(126-341)256(400)312-177(103-138(7)8)241(385)313-183(110-154-66-74-160(345)75-67-154)244(388)301-167(82-90-202(277)349)235(379)308-176(102-137(5)6)239(383)303-171(88-96-217(367)368)237(381)320-189(116-205(280)352)251(395)316-185(112-156-70-78-162(347)79-71-156)247(391)327-197(258(402)322-191(273(419)420)118-207(282)354)130-423-422-129-196(231(375)290-122-211(358)295-166(86-94-215(363)364)233(377)299-165(62-53-99-288-274(283)284)229(373)289-123-212(359)297-181(108-152-57-45-41-46-58-152)243(387)315-182(109-153-59-47-42-48-60-153)246(390)317-186(113-157-72-80-163(348)81-73-157)254(398)338-226(150(27)344)270(414)339-100-54-63-201(339)262(406)306-173(271(415)416)61-51-52-98-287-208(355)93-85-174(272(417)418)296-209(356)64-49-38-36-34-32-30-31-33-35-37-39-50-65-214(361)362)329-266(410)221(144(19)20)334-252(396)179(105-140(11)12)310-245(389)184(111-155-68-76-161(346)77-69-155)314-240(384)175(101-136(3)4)307-227(371)148(25)294-232(376)170(87-95-216(365)366)304-263(407)220(143(17)18)333-253(397)180(106-141(13)14)311-249(393)188(115-159-121-286-135-293-159)319-255(399)192(125-340)298-213(360)124-291-230(374)195(128-421-426-133-200(328-260(198)404)261(405)337-225(149(26)343)269(413)324-194(127-342)257(401)336-224(147(24)29-2)267(411)330-199)325-242(386)178(104-139(9)10)309-248(392)187(114-158-120-285-134-292-158)318-236(380)168(83-91-203(278)350)302-250(394)190(117-206(281)353)321-265(409)219(142(15)16)332-228(372)164(276)107-151-55-43-40-44-56-151/h40-48,55-60,66-81,120-121,134-150,164-201,219-226,340-348H,28-39,49-54,61-65,82-119,122-133,275-276H2,1-27H3,(H2,277,349)(H2,278,350)(H2,279,351)(H2,280,352)(H2,281,353)(H2,282,354)(H,285,292)(H,286,293)(H,287,355)(H,289,373)(H,290,375)(H,291,374)(H,294,376)(H,295,358)(H,296,356)(H,297,359)(H,298,360)(H,299,377)(H,300,378)(H,301,388)(H,302,394)(H,303,383)(H,304,407)(H,305,408)(H,306,406)(H,307,371)(H,308,379)(H,309,392)(H,310,389)(H,311,393)(H,312,400)(H,313,385)(H,314,384)(H,315,387)(H,316,395)(H,317,390)(H,318,380)(H,319,399)(H,320,381)(H,321,409)(H,322,402)(H,323,403)(H,324,413)(H,325,386)(H,326,382)(H,327,391)(H,328,404)(H,329,410)(H,330,411)(H,331,357)(H,332,372)(H,333,397)(H,334,396)(H,335,412)(H,336,401)(H,337,405)(H,338,398)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,415,416)(H,417,418)(H,419,420)(H4,283,284,288)/t146-,147-,148-,149+,150+,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZPCMFQCNBYCY-WIWKJPBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C274H411N65O81S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6104 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844439-96-9 | |

| Record name | Insulin degludec [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844439969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Insulin degludec | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Insulin Degludec pharmacokinetics and pharmacodynamics in research

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Insulin Degludec

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IDeg) is a second-generation, ultra-long-acting basal insulin analogue developed by Novo Nordisk.[1] Its unique molecular structure and formulation provide a distinct pharmacokinetic (PK) and pharmacodynamic (PD) profile characterized by a prolonged duration of action, flat and stable glucose-lowering effect, and low intra-patient variability.[2][3] This technical guide provides a comprehensive overview of the core PK/PD properties of this compound, detailed experimental methodologies for its assessment, and the underlying physiological mechanisms.

Molecular Structure and Mechanism of Protraction

This compound's unique protraction mechanism is a result of a modification to the human insulin molecule. Threonine at the B30 position is removed, and a 16-carbon fatty diacid is attached to lysine at the B29 position via a glutamic acid spacer.[1]

Upon subcutaneous injection at a physiological pH, this compound is formulated with phenol and zinc, which promotes the formation of stable, soluble di-hexamers.[1][4] After injection, as the phenol diffuses away, these di-hexamers self-associate into long multi-hexamer chains, forming a soluble depot in the subcutaneous tissue.[5][6][7] Zinc is crucial for this process, and its slow diffusion from the multi-hexamer chains governs the gradual and continuous release of this compound monomers, which are the active form that is absorbed into the systemic circulation.[1][8] This slow dissociation is the rate-limiting step for absorption, resulting in an ultra-long duration of action.[5]

Pharmacokinetics (PK)

The PK profile of this compound is characterized by its slow absorption and extended half-life, leading to a flat and predictable exposure at steady state. Steady state is typically reached within 2-3 days of once-daily administration.[2][9][10]

Key Pharmacokinetic Parameters

The following table summarizes the key PK parameters of this compound at steady state.

| Parameter | Value | Description | Citations |

| Half-life (t½) | > 25 hours | The time required for the plasma concentration of the drug to reduce by half. This is significantly longer than Insulin Glargine U100 (~12 hours). | [2][7][9] |

| Time to Steady State | 2-3 days | The time required to reach a stable concentration with once-daily dosing. | [2][9][10] |

| Plasma Protein Binding | > 99% | High affinity for serum albumin, which contributes to its long duration of action. | [7][8] |

| Distribution of Exposure | Evenly distributed | Exposure is evenly distributed across a 24-hour dosing interval (AUC0-12h,SS/AUCτ,SS is approximately 50%). | [5][7] |

| Variability | Low | Exhibits low intra-subject variability in exposure. | [1] |

Special Populations

The pharmacokinetic properties of this compound have been shown to be consistent across various patient populations:

-

Renal Impairment: The PK properties, including absorption and clearance, are preserved in patients with mild, moderate, or severe renal impairment, and even in those with end-stage renal disease requiring hemodialysis. Dose adjustments based on renal function are generally not required.[11]

-

Hepatic Impairment: Hepatic function (from mild to severe impairment) does not affect the pharmacokinetics of this compound.[12]

-

Age and Ethnicity: The PK profiles are comparable between elderly and younger adult patients, as well as across different ethnic groups, including Caucasian, Japanese, and Chinese subjects.[2][10][13]

Pharmacodynamics (PD)

The primary pharmacodynamic effect of this compound is the regulation of glucose metabolism. It lowers blood glucose by stimulating peripheral glucose uptake, particularly by skeletal muscle and fat, and by inhibiting hepatic glucose production.[7]

Mechanism of Action: Insulin Receptor Signaling

Like human insulin, this compound binds to the insulin receptor (INSR), a tyrosine kinase receptor, on target cells.[7][14] This binding triggers the autophosphorylation of the receptor and the recruitment of insulin receptor substrate (IRS) proteins. Activation of the PI3K/Akt signaling pathway is a critical downstream event, leading to the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake.[8]

Glucose-Lowering Effect

The pharmacodynamic profile of this compound is exceptionally flat and stable at steady state.[2] Its glucose-lowering effect is evenly distributed over a 24-hour period.[2][7] The duration of action extends beyond 42 hours, which allows for flexibility in the daily administration time if needed.[5][6][8]

Key Pharmacodynamic Parameters (from Euglycemic Clamp Studies)

The following table summarizes key PD parameters for this compound, often compared to Insulin Glargine U100 (IGlar).

| Parameter | This compound | Insulin Glargine U100 | Description | Citations |

| Glucose Infusion Rate (GIR) Profile | Flat and stable | Peaked profile, more effective in the first 12-18 hours | The GIR profile reflects the time course of the insulin's glucose-lowering activity. | [2][9] |

| Distribution of GIR (AUCGIR,0-12h/AUCGIR,τ,SS) | ~50% | >50% | Shows the distribution of the glucose-lowering effect over the first and second 12 hours of a 24-hour dosing interval. | [7] |

| Within-Subject Variability (CV%) | ~20% | ~82% | The day-to-day variability in the glucose-lowering effect for the same individual. IDeg has four times lower variability. | [2] |

| Duration of Action | > 42 hours | ~20-24 hours | The length of time the insulin has a clinically relevant glucose-lowering effect. | [6][8] |

Experimental Protocols: The Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard method for assessing insulin action (sensitivity) and the pharmacodynamic profile of insulin analogues in vivo.[15]

Objective

To measure the whole-body glucose-lowering effect of an insulin over time by maintaining a constant blood glucose level (euglycemia) through a variable infusion of glucose during a constant infusion of insulin. The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of the insulin's activity.[15]

Detailed Methodology

-

Subject Preparation: Subjects are typically fasted overnight. For animal studies, catheters are surgically implanted in a vein (for infusions) and an artery (for blood sampling) several days prior to the clamp to allow for recovery and stress-free experiments.[16][17]

-

Insulin Infusion: A primed, continuous infusion of the insulin being studied (e.g., this compound) is administered to achieve a specific plasma insulin concentration (hyperinsulinemia). For single-dose PK/PD studies of long-acting insulins, a subcutaneous injection is given, and the clamp is performed after a specified time. For steady-state studies, the clamp is conducted after several days of daily dosing.[5]

-

Blood Glucose Monitoring: Arterial or venous blood is sampled frequently (e.g., every 5-10 minutes) to measure the blood glucose concentration.[18]

-

Euglycemia Maintenance: The target blood glucose level is set to a euglycemic value (e.g., 5.5 mmol/L or 100 mg/dL).[9][19]

-

Variable Glucose Infusion: A variable infusion of a dextrose solution (e.g., 20% dextrose) is administered. The rate of this infusion is adjusted based on the frequent blood glucose measurements to "clamp" the blood glucose at the target level, counteracting the glucose-lowering effect of the infused insulin.[18]

-

Data Collection: The glucose infusion rate (GIR) is recorded over time. Blood samples are also collected periodically to measure plasma insulin concentrations (for PK analysis) and other metabolic parameters.[5]

-

Analysis: The GIR is plotted against time to generate the pharmacodynamic profile of the insulin. Key parameters like the area under the GIR curve (AUCGIR), maximum GIR (GIRmax), and time to maximum effect are calculated from this profile.

Conclusion

This compound possesses a novel mechanism of protraction that results in a unique and clinically relevant pharmacokinetic and pharmacodynamic profile. Its ultra-long half-life, flat and stable exposure, and low day-to-day variability provide a predictable and consistent glucose-lowering effect. These properties, thoroughly characterized through rigorous experimental protocols such as the euglycemic clamp, distinguish this compound from earlier generation basal insulins and offer significant advantages in achieving stable glycemic control. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics is essential for future innovation in insulin therapy and diabetes management.

References

- 1. This compound, The New Generation Basal Insulin or Just another Basal Insulin? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Pharmacological Properties of this compound and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Original Article [sciencehub.novonordisk.com]

- 5. Pharmacokinetic and pharmacodynamic properties of this compound in Japanese patients with type 1 diabetes mellitus reflect similarities with Caucasian patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. mims.com:443 [mims.com:443]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and insulin glargine | Semantic Scholar [semanticscholar.org]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. This compound: pharmacokinetics in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Original Article [sciencehub.novonordisk.com]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Insulin Degludec: Molecular Structure, Formulation, and Scientific Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultra-long-acting basal insulin analogue, Insulin Degludec. The document details its unique molecular structure, the composition of its formulation for scientific investigations, and the experimental methodologies used to characterize its pharmacokinetic and pharmacodynamic properties.

Molecular Structure of this compound

This compound is a novel insulin analogue designed for a prolonged and stable glucose-lowering effect. Its structure is based on human insulin with specific modifications to facilitate the formation of soluble multi-hexamers at the subcutaneous injection site, leading to a depot effect and a protracted release of insulin monomers into the circulation.

The key structural modifications of this compound compared to human insulin are:

-

Deletion of Threonine at position B30 (des-B30): The amino acid threonine at the 30th position of the B-chain is removed.

-

Acylation at Lysine B29: A 16-carbon fatty diacid (hexadecanedioic acid) is attached to the lysine residue at position B29 of the B-chain via a γ-L-glutamic acid linker.[1][2]

These modifications give this compound its unique self-association properties. In the pharmaceutical formulation, in the presence of zinc and phenol, this compound forms stable di-hexamers.[1] Following subcutaneous injection, the phenol diffuses, and the di-hexamers self-associate into long, soluble multi-hexamer chains.[1] This creates a subcutaneous depot from which insulin monomers slowly dissociate, providing a flat and prolonged glucose-lowering effect.

| Property | Value |

| Chemical Formula | C274H411N65O81S6[3][4][5][6] |

| Molecular Weight | Approximately 6104 g/mol [3][4] |

| Amino Acid Sequence | Identical to human insulin except for the deletion of Threonine at position B30.[1][2] |

| Modification | Acylation of Lysine at position B29 with hexadecanedioic acid via a γ-L-glutamic acid spacer.[1][2][6] |

Formulation for Scientific Studies

For scientific research and clinical trials, this compound is formulated as a sterile, clear, colorless, aqueous solution for subcutaneous injection. The excipients in the formulation are crucial for stabilizing the insulin molecule and enabling the formation of di-hexamers. The commercially available formulation, Tresiba®, provides a reliable reference for research-grade preparations.

Table of Formulation Composition (Tresiba® 100 U/mL)

| Component | Concentration (per mL) | Purpose |

| This compound | 100 units (3.66 mg)[7] | Active Pharmaceutical Ingredient |

| Glycerol | 19.6 mg[8] | Isotonicity agent |

| Phenol | 1.50 mg[8] | Preservative and stabilizer of hexameric structure |

| Metacresol | 1.72 mg[8] | Preservative and stabilizer of hexameric structure |

| Zinc | 32.7 mcg (as zinc acetate)[8] | Promotes hexamer formation |

| Hydrochloric Acid/Sodium Hydroxide | q.s. to pH 7.6[8] | pH adjustment |

| Water for Injection | q.s. to 1 mL | Vehicle |

Signaling Pathway and Mechanism of Action

This compound exerts its glucose-lowering effect by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9]

Upon binding of an insulin monomer to the α-subunit of the IR, the receptor undergoes a conformational change, leading to the autophosphorylation of tyrosine residues on the β-subunits. This activates the receptor's kinase domain, which then phosphorylates intracellular substrate proteins, most notably Insulin Receptor Substrate (IRS) proteins.

Phosphorylated IRS proteins act as docking sites for other signaling molecules containing Src homology 2 (SH2) domains, including the p85 regulatory subunit of PI3K. The recruitment of PI3K to the plasma membrane leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates 3-phosphoinositide-dependent protein kinase-1 (PDK1), which then phosphorylates and activates Akt (also known as Protein Kinase B).

Activated Akt mediates most of the metabolic actions of insulin, including:

-

Translocation of GLUT4 glucose transporters: Akt phosphorylates AS160 (Akt substrate of 160 kDa), which promotes the translocation of GLUT4-containing vesicles to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake from the bloodstream.

-

Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), leading to the activation of glycogen synthase and promoting the conversion of glucose into glycogen in the liver and muscles.

-

Inhibition of Gluconeogenesis: Akt signaling in the liver suppresses the expression of genes involved in hepatic glucose production.

Experimental Protocols

Pharmacokinetic Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of this compound in plasma or serum samples.

Methodology: A sandwich ELISA specific for this compound is employed.

-

Plate Coating: 96-well microplates are coated with a capture antibody, a monoclonal antibody specific for human insulin.

-

Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., a solution containing bovine serum albumin or non-fat dry milk).

-

Sample and Standard Incubation: Plasma or serum samples, along with a series of known concentrations of this compound standards, are added to the wells. The plates are incubated to allow the this compound to bind to the capture antibody.

-

Washing: The plates are washed to remove any unbound substances.

-

Detection Antibody Incubation: A biotin-labeled monoclonal detection antibody specific for this compound is added to the wells and incubated.

-

Enzyme Conjugate Incubation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

-

Washing: The plates are washed again to remove unbound enzyme conjugate.

-

Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB - 3,3',5,5'-tetramethylbenzidine for HRP) is added to the wells. The enzyme catalyzes a color change.

-

Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the unknown samples is then determined by interpolating their absorbance values on the standard curve.

Pharmacodynamic Assessment: Hyperinsulinemic-Euglycemic Clamp

Objective: To assess the in vivo glucose-lowering effect and insulin sensitivity over time.

Methodology: The euglycemic clamp is the gold standard for assessing insulin action.

-

Animal Preparation: For preclinical studies, rats are often used. Catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling) several days prior to the clamp experiment to allow for recovery.

-

Fasting: Animals are fasted overnight to ensure stable baseline glucose levels.

-

Tracer Infusion (Optional): To assess glucose kinetics (endogenous glucose production and glucose disposal), a primed-continuous infusion of a glucose tracer (e.g., [3-³H]-glucose) is initiated.

-

Insulin Infusion: A continuous infusion of this compound is started to raise plasma insulin concentrations to a desired level.

-

Blood Glucose Monitoring: Arterial blood samples are taken frequently (e.g., every 5-10 minutes) to measure blood glucose concentration.

-

Glucose Infusion: A variable infusion of a glucose solution (e.g., 20% dextrose) is administered intravenously. The glucose infusion rate (GIR) is adjusted based on the blood glucose measurements to maintain euglycemia (a normal blood glucose level).

-

Steady State: The clamp is continued until a steady state is reached, where the GIR is relatively constant.

-

Data Analysis: The GIR required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity. The glucose-lowering effect of this compound over time can be determined by the GIR profile.

In Vitro Bioactivity: Insulin Receptor Binding and Mitogenicity Assays

Objective: To determine the binding affinity of this compound to the insulin receptor and its potential to stimulate cell proliferation (mitogenicity).

Methodology:

Insulin Receptor Binding Assay (Competitive Radioligand Binding):

-

Cell Culture: Cells overexpressing the human insulin receptor (e.g., CHO-IR cells) are cultured.

-

Membrane Preparation: Cell membranes containing the insulin receptors are isolated.

-

Assay Setup: A fixed amount of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound (the competitor).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radiolabeled insulin is separated from the free radiolabeled insulin (e.g., by filtration or precipitation).

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled insulin) is determined. A lower IC₅₀ indicates a higher binding affinity.

Mitogenicity Assay (Thymidine Incorporation Assay):

-

Cell Culture: A cell line sensitive to mitogenic stimuli (e.g., Saos-2 osteosarcoma cells) is cultured in a 96-well plate.

-

Serum Starvation: Cells are serum-starved to synchronize them in the G0/G1 phase of the cell cycle.

-

Treatment: Cells are treated with increasing concentrations of this compound, human insulin (as a positive control), and IGF-1 (as a potent mitogen).

-

Radiolabeled Thymidine Pulse: Radiolabeled thymidine (e.g., [³H]-thymidine or [¹⁴C]-thymidine) is added to the wells for a defined period. Proliferating cells will incorporate the labeled thymidine into their newly synthesized DNA.

-

Cell Harvesting: Cells are harvested, and the unincorporated radiolabeled thymidine is washed away.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of thymidine incorporation is plotted against the concentration of the test substance. The mitogenic potency of this compound is compared to that of human insulin.

This guide provides a foundational understanding of this compound for scientific and research applications. The detailed information on its molecular characteristics, formulation, and the methodologies for its evaluation will aid in the design and execution of further studies in the field of diabetes research and drug development.

References

- 1. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. google.com [google.com]

- 5. afgsci.com [afgsci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. utupub.fi [utupub.fi]

- 8. The metabolic and mitogenic properties of basal insulin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Architecture of Stability: An In-depth Technical Guide to Insulin Degludec's Multi-hexamer Formation and Disassembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core mechanism of Insulin Degludec's protracted action: the formation and subsequent disassembly of its unique multi-hexameric structures. Understanding these biophysical processes is crucial for the development of next-generation insulin analogs and drug delivery systems. This document provides a comprehensive overview of the molecular interactions, experimental characterization, and the critical role of excipients in modulating this elegant self-assembly process.

The Principle of Protracted Action: A Self-Assembling Depot

This compound, an ultra-long-acting basal insulin analog, achieves its extended duration of action through a novel mechanism of forming soluble, high-molecular-weight multi-hexamers at the subcutaneous injection site.[1][2] This creates a depot from which the active insulin monomer is slowly and continuously released into the systemic circulation.[2] The key to this mechanism lies in the molecular design of this compound, which includes the deletion of threonine at position B30 and the addition of a hexadecanedioic acid moiety to lysine at position B29 via a glutamic acid spacer.[3][4] This modification facilitates the reversible self-association of insulin hexamers into long, linear chains.

The formation and disassembly of these multi-hexamers are tightly regulated by the local microenvironment at the injection site, primarily the diffusion of phenolic excipients and zinc ions.[5][6] In the pharmaceutical formulation, this compound exists predominantly as stable di-hexamers in the presence of phenol and zinc.[5][7] Upon subcutaneous injection, the rapid diffusion of phenol triggers a conformational change in the hexamers, leading to their self-assembly into long multi-hexamer chains.[5] The subsequent slow release of zinc ions from these chains initiates their gradual disassembly, ultimately liberating insulin monomers that can be absorbed into the bloodstream.[5]

Quantitative Analysis of this compound Assembly

The self-association of this compound has been quantitatively characterized using a variety of biophysical techniques. The following tables summarize key quantitative data from these studies.

| Parameter | Value | Experimental Condition | Reference |

| Apparent Molecular Weight | >5 MDa | Phenol-free buffer, 6 zinc ions per 6 insulin molecules | [5] |

| Average Molar Mass (M₀) | 59.7 x 10³ kg/mol | After depletion of phenolic ligand (mimicking injection site) | [6] |

Table 1: Molecular Weight of this compound Multi-hexamers

| Zinc Concentration (per 6 insulin monomers) | Dihexamer/Larger Structures (%) | Hexamer/Monomer (%) | Experimental Condition | Reference |

| 3 | 73 | 27 | Pharmaceutical formulation simulation (with phenol) | [3] |

| 5 | 71 | 29 | Pharmaceutical formulation simulation (with phenol) | [3] |

Table 2: Oligomeric State of this compound in Pharmaceutical Formulation Simulation

| Condition | This compound Fraction in Multi-hexamers (%) | Insulin Aspart Fraction in Monomer-Hexamer (%) | Reference |

| Low Zinc (with Insulin Aspart) | 89 | 35 | [3] |

| High Zinc (with Insulin Aspart) | ~99 | 99 | [3] |

| Low Zinc (with Human Insulin) | 92 | 8 | [3] |

| High Zinc (with Human Insulin) | ~99 | 88 | [3] |

Table 3: Distribution of this compound and Co-formulated Insulins in Subcutaneous Depot Simulation (Phenol-free)

Experimental Protocols for Characterization

The study of this compound's self-assembly relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Size-Exclusion Chromatography (SEC)

Objective: To determine the size distribution and quantify the different oligomeric states of this compound under various conditions.

Methodology:

-

System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a size-exclusion column suitable for separating proteins in the range of 10 kDa to several MDa.

-

Mobile Phase: The composition of the mobile phase is critical and is varied to simulate different environments:

-

Sample Preparation: this compound formulations are prepared at a specific concentration (e.g., 0.6 mM) with varying zinc-to-insulin ratios (e.g., 3 or 5 Zn/6 insulin monomers).[3]

-

Analysis: The sample is injected onto the column, and the elution profile is monitored by UV absorbance. The retention times of the peaks are compared to those of molecular weight standards to estimate the size of the eluting species. Orthogonal reverse-phase chromatography can be used to determine the concentration and proportion of constituent insulins in the collected fractions.[3]

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius (Rh) and assess the polydispersity of this compound assemblies in solution.

Methodology:

-

System: A DLS instrument equipped with a laser light source, a temperature-controlled sample holder, and a detector to measure the time-dependent fluctuations in scattered light intensity.

-

Sample Preparation: this compound samples are prepared in appropriate buffers at various concentrations and conditions (e.g., with and without phenol and zinc).

-

Data Acquisition: The sample is illuminated with the laser, and the fluctuations in the scattered light intensity are measured over time. These fluctuations are due to the Brownian motion of the particles in the solution.

-

Data Analysis: An autocorrelation function of the intensity fluctuations is calculated. This function is then analyzed to determine the diffusion coefficient of the particles, which is subsequently used to calculate the hydrodynamic radius via the Stokes-Einstein equation. The polydispersity index (PDI) provides a measure of the width of the size distribution.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the secondary and tertiary structure of this compound and detect conformational changes upon assembly and disassembly.

Methodology:

-

System: A CD spectropolarimeter capable of measuring in the far-UV (for secondary structure) and near-UV (for tertiary structure) regions.

-

Sample Preparation: this compound samples are prepared in a suitable buffer, and spectra are recorded under conditions that mimic the pharmaceutical formulation and the subcutaneous depot (i.e., varying concentrations of phenol and zinc).

-

Data Acquisition: The differential absorption of left and right circularly polarized light is measured as a function of wavelength.

-

Data Analysis: The resulting CD spectra provide information about the protein's secondary structure content (e.g., α-helix, β-sheet). Changes in the spectra, particularly in the regions corresponding to the T (tense) and R (relaxed) states of the insulin hexamer, indicate conformational transitions. For instance, the transition from a stable T₃R₃ conformation in the presence of phenol and zinc to a T₆ conformation upon phenol depletion can be monitored.[5][8]

Transmission Electron Microscopy (TEM)

Objective: To directly visualize the morphology and size of the this compound multi-hexameric structures.

Methodology:

-

Sample Preparation: Samples of this compound are prepared under conditions that mimic the subcutaneous interstitial fluid (e.g., with 5 zinc ions per insulin hexamer).[1] A small aliquot of the sample is applied to a carbon-coated grid, and excess liquid is blotted away. The sample may be negatively stained (e.g., with uranyl acetate) to enhance contrast.

-

Imaging: The grid is then examined in a transmission electron microscope.

-

Analysis: The resulting micrographs can reveal the elongated, filament-like structures of the multi-hexamers, and their dimensions can be measured.[1] The reversible nature of the multi-hexamer formation can be demonstrated by adding a chelating agent like EDTA to disrupt the structures.[1]

Visualizing the Pathway: From Formulation to Monomer Release

The following diagrams, generated using the DOT language, illustrate the key processes in this compound's mechanism of action.

Caption: Multi-hexamer assembly of this compound post-injection.

Caption: Disassembly of multi-hexamers and release of active monomers.

Caption: Workflow for characterizing this compound's self-assembly.

Conclusion

The multi-hexamer formation of this compound is a sophisticated example of controlled self-assembly in a therapeutic context. This mechanism, driven by specific molecular modifications and the dynamic interplay with formulation excipients, provides a robust and predictable protraction of insulin action. The experimental methodologies outlined in this guide are essential for the continued investigation and development of long-acting protein therapeutics. A thorough understanding of these principles will empower researchers and drug development professionals to design and engineer novel biopharmaceuticals with tailored pharmacokinetic and pharmacodynamic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. www-f1.ijs.si [www-f1.ijs.si]

- 5. Design of the Novel Protraction Mechanism of this compound, an Ultra-long-Acting Basal Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-controlled assembly of hexamers, dihexamers, and linear multihexamer structures by the engineered acylated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational dynamics of insulin in solution. Circular dichroic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Static and dynamic light scattering from dilute insulin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Insulin Degludec: Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of insulin degludec, an ultra-long-acting basal insulin analogue. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Quantitative Analysis of Receptor Binding

The binding characteristics of this compound to the insulin receptor isoforms (IR-A and IR-B) and the insulin-like growth factor 1 receptor (IGF-1R) are critical to its unique pharmacokinetic and pharmacodynamic profile. The following tables summarize the available quantitative data on its binding affinity and kinetics.

Table 1: this compound Receptor Binding Affinity

| Ligand | Receptor | Method | Affinity (Kd) | Relative Affinity (% to Human Insulin) | Reference |

| This compound | Human IR-A | SPR | 0.48 nM | 65% | [1] |

| This compound | Human IR-B | SPR | 0.59 nM | 82% | [1] |

| Human Insulin | Human IR-A | SPR | 0.31 nM | 100% | [1] |

| Human Insulin | Human IR-B | SPR | 0.48 nM | 100% | [1] |

| This compound | Human IGF-1R | SPA | - | 57% | [2] |

| Human Insulin | Human IGF-1R | SPA | - | 100% | [2] |

SPR: Surface Plasmon Resonance; SPA: Scintillation Proximity Assay

Table 2: this compound Receptor Binding Kinetics

| Ligand | Receptor | Method | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Reference |

| This compound | Human IR-A | SPR | 2.1 x 10⁵ | 1.0 x 10⁻⁴ | [1] |

| This compound | Human IR-B | SPR | 1.8 x 10⁵ | 1.1 x 10⁻⁴ | [1] |

| Human Insulin | Human IR-A | SPR | 4.2 x 10⁵ | 1.3 x 10⁻⁴ | [1] |

| Human Insulin | Human IR-B | SPR | 3.5 x 10⁵ | 1.7 x 10⁻⁴ | [1] |

SPR: Surface Plasmon Resonance

Experimental Protocols

The determination of receptor binding affinity and kinetics involves precise and validated experimental methodologies. The following sections provide detailed protocols for two common techniques used in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.[3][4]

Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d) of this compound binding to immobilized insulin receptors.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human insulin receptor (IR-A or IR-B)

-

This compound

-

Human insulin (for comparison)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl pH 2.5)

Procedure:

-

Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

-

Ligand Immobilization:

-

Activate the sensor surface using a 1:1 mixture of EDC and NHS.

-

Inject the insulin receptor solution (e.g., 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Interaction Analysis:

-

Inject a series of concentrations of this compound (e.g., 1-100 nM) in running buffer over the immobilized receptor surface at a constant flow rate.

-

Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.

-

After each cycle, regenerate the sensor surface with a pulse of regeneration solution to remove bound analyte.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and calculate K_d (k_off/k_on).

-

Radioligand Binding Assay for Affinity

Radioligand binding assays are a classic method for quantifying ligand-receptor interactions.[5][6][7][8]

Objective: To determine the binding affinity (K_i or IC_50) of this compound for the insulin receptor through competitive binding.

Materials:

-

Cell line overexpressing the human insulin receptor (e.g., CHO-hIR) or purified receptor preparations.

-

Radiolabeled insulin (e.g., ¹²⁵I-insulin)

-

Unlabeled this compound

-

Unlabeled human insulin (for standard curve)

-

Binding buffer (e.g., HEPES-buffered saline with BSA)

-

Washing buffer (ice-cold PBS)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell/Membrane Preparation: Prepare cell suspensions or membrane fractions containing the insulin receptor.

-

Competitive Binding:

-

In a series of tubes, add a fixed concentration of radiolabeled insulin.

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

For the standard curve, use increasing concentrations of unlabeled human insulin.

-

Include tubes with only radiolabeled insulin (total binding) and tubes with a large excess of unlabeled insulin (non-specific binding).

-

-

Incubation: Add the cell/membrane preparation to each tube and incubate to allow binding to reach equilibrium (e.g., 2 hours at 4°C).

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the receptor-bound radioligand.

-

Wash the filters with ice-cold washing buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC_50 value, which can be converted to a K_i value using the Cheng-Prusoff equation.

-

Visualizing Pathways and Workflows

Graphical representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language in Graphviz.

This compound Signaling Pathway

Caption: this compound signaling pathway.

Experimental Workflow: Surface Plasmon Resonance

References

- 1. A versatile insulin analog with high potency for both insulin and insulin-like growth factor 1 receptors: Structural implications for receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin and its analogues and their affinities for the IGF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. A radioligand receptor binding assay for measuring of insulin secreted by MIN6 cells after stimulation with glucose, arginine, ornithine, dopamine, and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A radioligand binding assay for the insulin-like growth factor 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Stability and Degradation of Insulin Degludec: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and degradation pathways of Insulin Degludec, an ultra-long-acting basal insulin analogue. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from laboratory studies to offer a comprehensive understanding of the molecule's behavior under various stress conditions. The information presented herein is crucial for the development of stable formulations and robust analytical methods.

Core Stability Profile

This compound is a modified human insulin designed to form soluble multi-hexamers upon subcutaneous injection, leading to a prolonged and stable glucose-lowering effect.[1][2][3] Its stability is a critical attribute, ensuring product quality, safety, and efficacy. Laboratory studies indicate that this compound is highly stable under recommended storage conditions (refrigerated at 2 to 8°C), as well as under stresses such as mechanical agitation and repeated freeze-thaw cycles.[4][5] However, exposure to elevated temperatures, extreme pH values, and oxidative conditions can lead to both physical and chemical degradation.[4][5][6]

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies, providing a comparative look at the stability of this compound under various laboratory-controlled stress conditions.

Table 1: Stability of this compound Under Thermal and pH Stress

| Stress Condition | Duration | Method | Degradation/Aggregation (%) | Reference |

| Elevated Temperature (37°C) | 4 weeks | RP-HPLC | Significant degradation, formation of aggregates | [5] |

| High Acidity (pH 2.0, 37°C) | 4 weeks | SEC-HPLC | Increased aggregate formation | [5] |

| High Alkalinity (pH 10.0, 37°C) | 4 weeks | SEC-HPLC | Increased aggregate formation | [5] |

| Neutral pH (Elevated Temp.) | Not Specified | LC-MS/MS | Formation of deamidated and isomerized variants | [4][6] |

Table 2: Stability of this compound Under Oxidative and Mechanical Stress

| Stress Condition | Duration | Method | Key Observations | Reference |

| Oxidation (15% H₂O₂) | 48 hours (25°C) | RP-HPLC | Formation of oxidation products | [5] |

| Mechanical Agitation | Not Specified | SEC-HPLC | Highly stable, no significant aggregation | [4][6] |

| Freeze-Thaw Cycles | Not Specified | SEC-HPLC | Highly stable, no significant aggregation | [4][6] |

Primary Degradation Pathways

The degradation of this compound in laboratory settings proceeds through several key chemical and physical pathways. Understanding these pathways is essential for developing stability-indicating analytical methods and for formulation optimization.

Chemical Degradation:

-

Deamidation: At neutral pH and elevated temperatures, the formation of A21-Asp and A18-Asp deamidated variants is a prominent degradation pathway.[4][6]

-

Isomerization: Concurrently with deamidation, isomerization can occur, leading to the formation of B3-Asp and B3-isoAsp variants.[4][6]

-

Oxidation: this compound is susceptible to oxidation, particularly at the sulfur-containing cysteine residue at position B7 of the B-chain. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of a trioxidation derivative.[4][6]

Physical Degradation:

-

Aggregation: Exposure to elevated temperatures and high acidic or alkaline conditions can induce the formation of both soluble and insoluble aggregates.[4][5][6] This is a critical degradation pathway as protein aggregates can potentially lead to reduced efficacy and immunogenicity.

Below is a diagram illustrating the major degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A multi-faceted approach employing orthogonal analytical techniques is necessary for a comprehensive stability assessment of this compound.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and evaluate the stability-indicating nature of analytical methods.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer).

-

Application of Stress Conditions:

-

Acidic/Basic Hydrolysis: Adjust the pH of the this compound solution to acidic (e.g., pH 2.0 with 0.1 M HCl) and basic (e.g., pH 10.0 with 0.1 M NaOH) conditions. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., up to 4 weeks), taking samples at regular intervals.[5]

-

Thermal Stress: Incubate the this compound solution at an elevated temperature (e.g., 37°C) for a defined period (e.g., up to 6 weeks).[5]

-

Oxidative Stress: Treat the this compound solution with an oxidizing agent (e.g., 0.1% to 3% H₂O₂) at room temperature for a specified duration (e.g., up to 7 days).[7]

-

Photostability: Expose the this compound solution to a controlled light source (e.g., cool white fluorescent lamp, UV lamp) for a specified duration, ensuring a total exposure of not less than 1.2 million lux hours.[7]

-

Mechanical Stress: Subject the this compound solution to mechanical agitation (e.g., shaking on an orbital shaker).

-

Freeze-Thaw Stress: Subject the this compound solution to multiple cycles of freezing (e.g., -20°C) and thawing.

-

-

Sample Analysis: Analyze the stressed samples using appropriate analytical techniques as described below.

Analytical Techniques

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purpose: To separate and quantify this compound from its chemical degradation products (e.g., deamidated, isomerized, and oxidized forms).

Typical Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 100 x 4.6 mm, 3 µm particle size).[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M KH₂PO₄) and organic solvents (e.g., acetonitrile and methanol).[6] The final pH is typically acidic (e.g., adjusted to 3.1).[6]

-

Flow Rate: Approximately 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength of 214 nm.[6]

-

Quantification: The percentage of degradation is calculated by the decrease in the peak area of the main this compound peak relative to an unstressed control.

b) Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Purpose: To detect and quantify high molecular weight species, such as aggregates and oligomers.

Typical Chromatographic Conditions:

-

Column: A silica-based column with a suitable pore size for separating proteins in the molecular weight range of insulin and its aggregates.

-

Mobile Phase: An isocratic elution with a buffer system that minimizes non-specific interactions with the stationary phase (e.g., phosphate buffer with a salt like sodium sulfate).

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Detection: UV detection, usually at 214 nm or 280 nm.

-

Quantification: The percentage of aggregation is determined by the relative peak areas of the high molecular weight species compared to the total peak area.

c) Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To identify the chemical structure of degradation products.

Methodology: The eluent from the RP-HPLC system is introduced into a mass spectrometer. The mass-to-charge ratio of the parent molecule and its fragments are determined, allowing for the identification of modifications such as deamidation, isomerization, and oxidation.

d) Dynamic Light Scattering (DLS)

Purpose: To determine the hydrodynamic size distribution of particles in solution, providing information on the presence of aggregates.

Methodology: A laser beam is passed through the sample, and the fluctuations in the scattered light intensity are analyzed to determine the diffusion coefficient of the particles, which is then used to calculate their size.

e) Native Polyacrylamide Gel Electrophoresis (NuPAGE)

Purpose: To visually assess the formation of aggregates and fragments under non-denaturing conditions.

Methodology: Samples are run on a polyacrylamide gel without the presence of SDS. The separated proteins are then visualized using a stain such as Coomassie blue.

The following diagram illustrates a typical experimental workflow for the stability assessment of this compound.

This compound Self-Association and Formulation

The stability of this compound is intrinsically linked to its unique self-association properties, which are central to its ultra-long duration of action. In its pharmaceutical formulation, this compound exists as stable di-hexamers in the presence of zinc and phenol.[6][8] Upon subcutaneous injection and the subsequent diffusion of phenol, these di-hexamers self-assemble into long, soluble multi-hexamer chains, forming a depot from which insulin monomers are slowly released into the circulation.[2][3]

The excipients in the formulation, such as zinc and phenolic preservatives (phenol and m-cresol), play a critical role in stabilizing the hexameric structure and preventing aggregation in the vial.[8][9] Any alteration in the formulation composition can significantly impact the stability and pharmacokinetic profile of the drug product.

The diagram below illustrates the self-association mechanism of this compound.

Conclusion

This compound demonstrates a high degree of stability under recommended storage and handling conditions. However, it is susceptible to degradation through deamidation, isomerization, oxidation, and aggregation when exposed to harsh environmental factors. A thorough understanding of these degradation pathways and the implementation of a comprehensive suite of analytical techniques are paramount for ensuring the quality, safety, and efficacy of this compound drug products throughout their lifecycle. This technical guide provides a foundational resource for scientists and researchers involved in the development, manufacturing, and quality control of this important therapeutic protein.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Design of the Novel Protraction Mechanism of this compound, an Ultra-long-Acting Basal Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive stability assessment of this compound using New customized validated RP-HPLC and SEC-HPLC methods in an orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

- 9. Formulation Excipients and Their Role in Insulin Stability and Association State in Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Insulin Degludec mitogenic potential and off-target effects

An In-Depth Technical Guide to the Mitogenic Potential and Off-Target Effects of Insulin Degludec

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IDeg) is an ultra-long-acting basal insulin analog engineered to provide a flat and stable glucose-lowering effect over an extended duration. Its unique mechanism of action involves the formation of soluble multi-hexamers upon subcutaneous injection, which creates a depot for a slow and continuous release of insulin monomers. As with any insulin analog, a critical aspect of its preclinical and clinical evaluation is the assessment of its mitogenic potential and off-target effects. Structural modifications to the insulin molecule can alter its binding affinity for the insulin receptor (IR) and the structurally related insulin-like growth factor 1 receptor (IGF-1R). Since the IGF-1R is a key mediator of cell growth and proliferation, any significant increase in affinity for this receptor could theoretically raise concerns about mitogenic activity. This guide provides a detailed technical overview of the signaling pathways, receptor binding kinetics, functional potencies, and safety pharmacology of this compound, with a focus on its mitogenic profile.

Core Signaling Pathways

The biological effects of insulin and IGF-1 are mediated through receptor tyrosine kinases. While there is considerable overlap, the signaling pathways downstream of the Insulin Receptor and the IGF-1 Receptor are typically biased towards metabolic and mitogenic effects, respectively.

Insulin Receptor (IR) Signaling

The IR exists in two isoforms, IR-A and IR-B. Insulin binding to the IR's alpha subunits induces a conformational change, leading to the autophosphorylation of its beta subunits and the activation of its intrinsic tyrosine kinase activity. This initiates two primary signaling cascades:

-

Metabolic Pathway (PI3K/Akt) : The activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins. This creates docking sites for Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Akt is a central node in the metabolic pathway, promoting glucose uptake, glycogen synthesis, and lipogenesis.

-

Mitogenic Pathway (Ras/MAPK) : Phosphorylated IRS can also bind to the Growth factor receptor-bound protein 2 (Grb2), which activates the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is primarily associated with the regulation of gene expression, cell proliferation, and differentiation.

The Molecular Engineering of Insulin Degludec: A Deep Dive into its Acylation and Ultra-Long Protraction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Insulin degludec stands as a significant advancement in basal insulin therapy, offering an ultra-long duration of action and a flat, predictable pharmacokinetic profile. This technical guide delves into the core molecular strategies underpinning its efficacy: a specific acylation that drives a unique, multi-step protraction mechanism. We will explore the quantitative data, experimental methodologies, and the intricate signaling pathways that define this third-generation basal insulin analogue.

The Genesis of Protraction: Acylation of the Insulin Molecule

This compound is a modified human insulin characterized by the deletion of threonine at position B30 and, critically, the acylation of lysine at position B29.[1][2] This acylation involves the attachment of a hexadecanedioic acid moiety via a gamma-L-glutamyl spacer.[3][4] This specific chemical modification is the cornerstone of this compound's extended action profile, initiating a cascade of self-association events upon subcutaneous injection.

The Multi-Stage Protraction Mechanism: From Dihexamers to Monomer Release

The protraction mechanism of this compound is a sophisticated, multi-step process that ensures a slow and continuous release of insulin monomers into the systemic circulation. This process can be broken down into the following key stages:

-

Pharmaceutical Formulation: Stable Dihexamers: In its pharmaceutical formulation, in the presence of zinc and phenol, this compound exists as soluble and stable dihexamers.[5][6] These dihexamers are essentially two hexameric units linked together.

-

Subcutaneous Injection and Phenol Diffusion: Upon subcutaneous injection, the phenol in the formulation begins to diffuse away from the injection site.[5][6] This diffusion is a critical trigger for the subsequent structural rearrangement.

-

Formation of Multi-Hexamer Chains: The depletion of phenol induces a conformational change in the this compound dihexamers, leading to their self-association into long, soluble multi-hexamer chains.[3][4][5][6] These chains form a depot at the injection site.

-

Slow Dissociation of Zinc and Monomer Release: The gradual diffusion of zinc ions from the multi-hexamer chains leads to their slow disassembly.[5] this compound monomers are then progressively released from the ends of these chains.

-

Albumin Binding and Systemic Circulation: Once in the bloodstream, the acylated this compound monomers exhibit a high affinity for albumin, with over 99% being protein-bound.[1] This reversible binding to albumin further contributes to the protracted duration of action by slowing its clearance.[7]

Quantitative Insights: A Comparative Analysis

The unique protraction mechanism of this compound translates into distinct pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data, offering a comparison with another long-acting basal insulin, insulin glargine.

| Parameter | This compound | Insulin Glargine U100 | Reference(s) |

| Half-life (t½) | ~25.4 hours | ~12.1 hours | [5][8] |

| Duration of Action | Up to 42 hours | 18 to 26 hours | [9] |

| Onset of Action | 30-90 minutes | 30-90 minutes | [9] |

| Plasma Protein Binding | >99% (to albumin) | - | [1] |

| Pharmacodynamic Parameter (Steady State) | This compound (0.4 U/kg) | Insulin Glargine U100 (0.4 U/kg) | Reference(s) |

| Mean 24-h Glucose Infusion Rate (GIR) Profile | Flatter and more stable | More pronounced peak in the first 12-18 hours | [8] |

| Distribution of Glucose-Lowering Effect (AUC GIR,τ,SS) | Evenly distributed (~25% in each 6-hour interval) | Unevenly distributed | [5][8] |

| Within-Day Pharmacodynamic Variability | 23% lower | - | [10] |

| Relative Within-Day PD Variability | 23% | 20% | [10] |

Elucidating the Mechanism: Key Experimental Protocols

The intricate self-assembly properties of this compound have been characterized using a combination of biophysical techniques. While specific, detailed protocols are proprietary, the principles of these methodologies are well-established.

4.1 Size-Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS)

-

Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules, such as multi-hexamers, elute earlier than smaller molecules like monomers. MALS is a detector used in conjunction with SEC to determine the absolute molar mass of the eluting species, independent of their shape or elution time.

-

Methodology:

-

An this compound solution is prepared under conditions mimicking either the pharmaceutical formulation (with phenol and zinc) or the subcutaneous environment (phenol-depleted).

-

The sample is injected into an SEC column.

-

As the different insulin species (monomers, dimers, hexamers, multi-hexamers) elute from the column, they pass through a UV detector (to measure concentration) and then a MALS detector.

-

The MALS detector measures the intensity of light scattered by the molecules at multiple angles.

-

This scattering data, combined with the concentration data from the UV detector, is used to calculate the molar mass of each eluting peak, thereby identifying the different oligomeric states of this compound.

-

4.2 Circular Dichroism (CD) Spectroscopy

-

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting spectrum provides information about the secondary and tertiary structure of the protein.

-

Methodology:

-

This compound samples are prepared in buffers that simulate different environments (e.g., with and without phenol).

-

The CD spectrum of each sample is recorded over a range of wavelengths.

-

Changes in the CD spectrum, particularly in the regions characteristic of α-helices and β-sheets, indicate conformational changes in the insulin molecule. This technique was used to demonstrate the conformational shift from the T3R3 state in the dihexamer to the T6 state in the multi-hexamer.

-

Visualizing the Science: Diagrams of Key Processes

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical relationships of the protraction mechanism, a generalized experimental workflow, and the insulin receptor signaling pathway.

Caption: Logical flow of the this compound protraction mechanism.

Caption: Generalized workflow for biophysical characterization.

Caption: Simplified insulin receptor signaling pathway.

Conclusion

The ultra-long and stable pharmacokinetic profile of this compound is a direct consequence of its innovative molecular design. The strategic acylation at the B29 position facilitates a unique, multi-step protraction mechanism characterized by the formation of a subcutaneous depot of multi-hexamer chains. This, coupled with its high affinity for albumin, ensures a slow and continuous release of insulin monomers, providing consistent glycemic control with a reduced risk of hypoglycemia. The experimental evidence, gathered through a combination of advanced biophysical techniques, provides a robust understanding of the structure-function relationships that make this compound a cornerstone of modern basal insulin therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. A Review of the Pharmacological Properties of this compound and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. researchgate.net [researchgate.net]

- 6. PK/PD of Glargine-300units/ml Compared to Degludec-100units/ml [diabetesincontrol.com]

- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]

- 8. Original Article [sciencehub.novonordisk.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. diabetesjournals.org [diabetesjournals.org]

Methodological & Application

Insulin Degludec: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Insulin Degludec, an ultra-long-acting insulin analog, in cell culture and tissue studies. This document outlines its mechanism of action, key signaling pathways, and provides detailed protocols for assessing its biological activity, mitogenicity, and metabolic effects in various in vitro models.

Introduction to this compound

This compound is a second-generation, ultra-long-acting basal insulin analog.[1][2] Its unique protraction mechanism is attributed to the formation of soluble, high-molecular-weight multi-hexamers upon subcutaneous injection.[3][4] Following injection, the phenol and zinc diffuse, leading to the formation of these multi-hexamer chains.[5] Individual this compound monomers slowly and continuously dissociate from these chains, resulting in a prolonged and stable glucose-lowering effect.[3][5]

Structurally, this compound differs from human insulin by the deletion of threonine at position B30 and the addition of a hexadecanedioic acid to lysine at position B29 via a glutamic acid spacer.[6] This modification facilitates its unique self-association property.[3] In vitro studies have demonstrated that this compound has a similar affinity for the human insulin receptor as human insulin but a significantly lower affinity for the insulin-like growth factor 1 (IGF-1) receptor.[4][7] This characteristic suggests a lower mitogenic potential compared to some other insulin analogs.[4]

Mechanism of Action and Signaling Pathways

Upon binding to the insulin receptor (IR), a receptor tyrosine kinase, this compound initiates a cascade of intracellular signaling events, similar to human insulin.[3] This activation leads to the autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[8][9] Phosphorylated IRS proteins serve as docking sites for various signaling molecules, activating two primary downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][10]

The PI3K/Akt pathway is predominantly responsible for the metabolic effects of insulin.[9][11] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12] PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B).[12][13] Activated Akt mediates a variety of cellular responses, including the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake, and the promotion of glycogen and lipid synthesis.[8][12]

The MAPK/ERK pathway is primarily involved in regulating gene expression and cell growth.[5][9] The recruitment of the growth factor receptor-bound protein 2 (Grb2)-Son of sevenless (SOS) complex to phosphorylated IRS or Shc proteins activates the small G protein Ras.[9][10] Ras, in turn, activates a kinase cascade involving Raf, MEK, and ERK.[9][14] Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors.[9]

Below are diagrams illustrating these key signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro characteristics of this compound.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Relative Affinity (%) vs. Human Insulin | Reference(s) |

| This compound | Human Insulin Receptor (Isoform A) | 13 | [4] |

| This compound | Human Insulin Receptor (Isoform B) | 15 | [4] |

| This compound | Human IGF-1 Receptor | 2 | [4] |

| Insulin Glargine | Human IGF-1 Receptor | Higher than Human Insulin | [4] |

Table 2: In Vitro Mitogenic and Metabolic Potencies

| Assay | Cell Line | Parameter | Potency Relative to Human Insulin (%) | Reference(s) |

| Mitogenicity | L6 Myoblasts | ³H-thymidine incorporation | 4-14 | [4] |

| Metabolism | Rat Adipocytes | Lipogenesis | Similar to Human Insulin | [4] |

| Metabolism | Rat Hepatocytes | Glycogen accumulation | Similar to Human Insulin | [4] |

| Metabolism | Rat Skeletal Muscle Cells | Glycogen synthesis | Similar to Human Insulin | [4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol for Assessing Biological Activity: In-Cell Western Assay

This protocol is adapted from a method for assessing the biological activity of insulin analogs by measuring insulin receptor phosphorylation.[15][16]

Objective: To quantify the potency of this compound by measuring the phosphorylation of the insulin receptor in a cell-based assay.

Materials:

-

CHO cells overexpressing the human insulin receptor (CHO-IR)

-

Cell culture medium (e.g., F-12K Medium) with 10% FBS

-

This compound

-

Human Insulin (as a standard)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS)

-

Primary antibodies: Anti-phospho-Insulin Receptor β (pY1150/1151) and a normalization antibody (e.g., anti-Actin or a total protein stain)

-

Secondary antibodies: IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

-

Plate reader capable of near-infrared fluorescence detection

Procedure:

-

Cell Seeding: Seed CHO-IR cells into a 96-well plate at a density that will result in a confluent monolayer the next day.

-